molecular formula C25H23N3O4 B2516248 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 877805-91-9

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2516248
CAS No.: 877805-91-9
M. Wt: 429.476
InChI Key: WVWWGLKFVWLYQD-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic compound that features a pyrimidine ring substituted with amino and ethoxyphenoxy groups, and a phenol ring substituted with a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and ethoxyphenoxy groups. The phenol ring is then functionalized with a benzyloxy group. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired substitutions and functionalizations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
  • 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(methoxy)phenol

Uniqueness

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is unique due to the specific combination of functional groups and their positions on the pyrimidine and phenol rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-2-30-21-10-6-7-11-22(21)32-23-15-27-25(26)28-24(23)19-13-12-18(14-20(19)29)31-16-17-8-4-3-5-9-17/h3-15,29H,2,16H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWWGLKFVWLYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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